1-Oxa-8-azaspiro[4.6]undecane hydrochloride chemical properties
1-Oxa-8-azaspiro[4.6]undecane hydrochloride chemical properties
The Strategic Application of 1-Oxa-8-azaspiro[4.6]undecane Hydrochloride in Hit-to-Lead Drug Discovery: A Technical Whitepaper
Executive Abstract
The transition from planar, sp2-hybridized aromatic systems to highly three-dimensional, sp3-rich architectures—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Among the most valuable structural motifs enabling this transition are spirocyclic scaffolds, which offer unique vector projections and conformational rigidity[1]. This whitepaper provides an in-depth technical analysis of 1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 2253640-71-8)[2], a privileged spirocyclic building block. By detailing its physicochemical properties, synthetic causality, and pharmacokinetic advantages, this guide serves as a blueprint for drug development professionals seeking to integrate this scaffold into lead optimization pipelines.
Structural & Physicochemical Profiling
Spirocyclic scaffolds are increasingly utilized owing to their inherent three-dimensionality and structural novelty[3]. The 1-oxa-8-azaspiro[4.6]undecane core consists of a 5-membered oxolane ring fused to a 7-membered azepane ring via a single quaternary spiro carbon.
This specific topology provides several distinct pharmacological advantages:
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Enhanced Fsp3 (Fraction of sp3 Carbons): The fully saturated nature of the spiro[4.6] system maximizes H-bonding potential with target enzymes while reducing undesirable π-π stacking, which is notorious for causing poor aqueous solubility and off-target promiscuity[4].
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pKa Modulation & Permeability: The inductive electron-withdrawing effect of the oxygen atom in the oxolane ring subtly reduces the basicity (pKa) of the azepane nitrogen. This precise pKa tuning is a proven strategy for minimizing hERG channel liabilities and optimizing passive membrane permeability for central nervous system (CNS) targets[5].
Table 1: Quantitative Physicochemical Data
| Property | Value | Relevance in Drug Design |
|---|---|---|
| CAS Number | 2253640-71-8[2] | Standardized registry identifier for procurement. |
| Molecular Formula | C9H18ClNO[2] | Represents the stable HCl salt of the free base. |
| Molecular Weight | 191.70 g/mol [2] | Low molecular weight provides ample ligand efficiency (LE) for downstream functionalization. |
| Monoisotopic Mass | 155.13 Da (Free base)[6] | Critical exact mass target for HRMS/TOF validation. |
| Ring Topology | Spiro[4.6] | Orthogonal positioning of the two rings allows for unique 3D vector projection of substituents[4]. |
| Salt Form | Hydrochloride | Prevents amine oxidation, ensures high crystallinity, and maximizes aqueous solubility for bioassays. |
Mechanistic Synthesis & Isolation Strategy
The synthesis of 1-oxa-8-azaspiro[4.6]undecane must be highly regioselective to ensure the oxygen atom is strictly positioned at the 1-position relative to the spiro center. A robust, scalable route typically begins with 1-Boc-azepan-4-one.
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Step 1: Grignard Addition: Allylmagnesium bromide is reacted with 1-Boc-azepan-4-one. Causality: The nucleophilic attack on the cyclic ketone is sterically governed, establishing the quaternary spiro center with complete regiocontrol, yielding a tertiary homoallylic alcohol.
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Step 2: Hydroboration-Oxidation: Treatment with Borane-THF followed by alkaline hydrogen peroxide. Causality: This ensures an anti-Markovnikov hydration of the terminal alkene, positioning the primary hydroxyl group perfectly for a subsequent 5-exo-tet cyclization.
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Step 3: Intramolecular Etherification: The primary alcohol is activated (e.g., via tosylation), followed by base-mediated cyclization. Causality: The proximity effect induced by the rigid spiro center entropically drives the rapid closure of the 5-membered oxolane ring.
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Step 4: Salt Formation: Deprotection using 4M HCl in dioxane. Causality: Cleaving the Boc group with anhydrous HCl directly precipitates the 1-oxa-8-azaspiro[4.6]undecane hydrochloride salt. This avoids the need for free-base isolation, which can be prone to oxidative degradation, and yields a highly pure, crystalline solid.
Self-Validating Experimental Protocols
To ensure scientific integrity during lead optimization, the following self-validating protocols are established for evaluating derivatives of the 1-oxa-8-azaspiro[4.6]undecane scaffold.
Protocol A: In Vitro Microsomal Stability Assay (CYP450 Evasion)
Spirocycles are frequently employed to redirect metabolism away from vulnerable cytochrome P450 (CYP) sites[5].
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Preparation: Prepare a 1 µM solution of the spiro-compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL.
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Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase). Causality: A regenerating system is used instead of direct NADPH to provide a continuous, steady-state supply of reducing equivalents, preventing artificial enzyme stalling over the 60-minute assay.
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Quenching & Internal Standard: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile spiked with 100 nM Tolbutamide. Causality: Tolbutamide acts as an internal standard (IS) to normalize LC-MS/MS injection volumes and correct for matrix-induced ion suppression.
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Self-Validation Check: The assay must run concurrently with Verapamil (high-clearance) and Warfarin (low-clearance) controls. If Verapamil is not depleted by >70% at 60 minutes, the HLM batch is flagged as metabolically incompetent, and the data is discarded.
Protocol B: LC-MS/MS Purity Assessment
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Chromatography: Inject 2 µL of the sample onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm).
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Mobile Phase: Run a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid. Causality: Formic acid lowers the pH of the mobile phase, ensuring the azepane nitrogen remains fully protonated. This maximizes ionization efficiency and sensitivity in positive Electrospray Ionization (ESI+) mode.
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Detection: Monitor the exact mass transition for the free base [M+H]+ at m/z 156.13.
Strategic Workflow Visualization
The integration of the 1-oxa-8-azaspiro[4.6]undecane scaffold into a drug discovery pipeline follows a systematic logic, transitioning a planar, suboptimal hit into a robust lead candidate.
Caption: Workflow for integrating spirocyclic scaffolds to optimize ADME and PK properties.
References
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